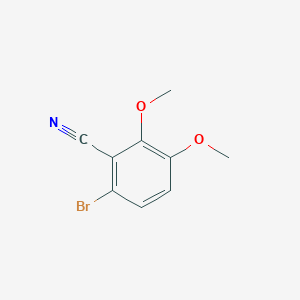

6-Bromo-2,3-dimethoxybenzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-2,3-dimethoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO2/c1-12-8-4-3-7(10)6(5-11)9(8)13-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGJUELZZYSTFBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)Br)C#N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 6 Bromo 2,3 Dimethoxybenzonitrile and Its Precursors

Retrosynthetic Analysis and Strategic Disconnections Leading to the 6-Bromo-2,3-dimethoxybenzonitrile Scaffold

Retrosynthetic analysis of this compound reveals several logical disconnections. The two primary functional groups attached to the aromatic ring are the nitrile (-CN) and the bromine (-Br) atom.

A primary disconnection strategy involves the nitrile group, which can be retrosynthetically converted to a more common functional group, the aldehyde (-CHO). This leads to the key precursor, 6-Bromo-2,3-dimethoxybenzaldehyde (B1228148) (1). This transformation is a common and reliable synthetic step.

A second disconnection can be made at the Carbon-Bromine bond. This suggests that the target molecule could be formed from 2,3-dimethoxybenzonitrile (B1346029) (2) via a regioselective bromination reaction. The challenge in this approach lies in controlling the position of bromination on the electron-rich dimethoxy-substituted ring.

Further deconstruction of these primary precursors leads to simpler starting materials. For instance, 6-Bromo-2,3-dimethoxybenzaldehyde (1) can be disconnected at the C-Br bond to yield 2,3-dimethoxybenzaldehyde (B126229) (3), also known as o-veratraldehyde. nih.gov Alternatively, one of the methoxy (B1213986) groups can be disconnected, leading back to a brominated hydroxybenzaldehyde derivative like 6-bromo-2-hydroxy-3-methoxybenzaldehyde .

Ultimately, these pathways converge on commercially available and simpler aromatic precursors such as catechol, o-bromophenol, or 1,2-dimethoxybenzene (B1683551) (veratrole), which serve as the foundational building blocks for the synthesis. The choice of a specific synthetic route often depends on the availability of starting materials, reaction scalability, and the desired control over regiochemistry.

Established Synthetic Routes to this compound

Several established routes leverage the retrosynthetic pathways described above. Most commonly, the synthesis involves the initial preparation of a substituted benzaldehyde (B42025) precursor, followed by the introduction of the nitrile group.

Nitrile Group Introduction Strategies (e.g., from Aldehydes via Oximation/Dehydration, CuCN treatment)

The conversion of an aldehyde to a nitrile is a fundamental transformation in organic synthesis, providing a route to the target compound from its aldehyde precursor, 6-Bromo-2,3-dimethoxybenzaldehyde.

From Aldehydes via Oximation/Dehydration: A widely used and traditional two-stage method involves the conversion of the aldehyde to an aldoxime, followed by dehydration. google.com The aldehyde is first reacted with hydroxylamine (B1172632) (often as hydroxylamine hydrochloride) to form the corresponding aldoxime. tandfonline.com This intermediate is then subjected to dehydration using a variety of reagents to yield the nitrile. google.com This process is advantageous as it starts from the aldehyde and retains the carbon skeleton. ajgreenchem.com

Common dehydration methods include:

Heating with acetic anhydride (B1165640). google.com

Reaction with oxalyl chloride in the presence of a base like triethylamine. tandfonline.com

A one-pot method where the aldehyde is heated with hydroxylamine hydrochloride, sometimes without a solvent, which simplifies the procedure and can provide good yields. tandfonline.com

The general mechanism involves the formation of the aldoxime, which is then converted into a better leaving group by the dehydrating agent, facilitating the elimination of water to form the carbon-nitrogen triple bond. tandfonline.com

| Method | Reagents | Key Features | Reference |

|---|---|---|---|

| One-pot, Solvent-free | Aldehyde, Hydroxylamine hydrochloride | Environmentally friendly, simple procedure, good for both aromatic and aliphatic aldehydes. | tandfonline.com |

| Oxalyl Chloride Dehydration | Aldehyde, Hydroxylamine hydrochloride, Triethylamine, Oxalyl chloride | Efficient for aromatic nitriles, proceeds via in-situ formation and dehydration of the aldoxime. | tandfonline.com |

| Traditional Two-Step | Aldehyde, Hydroxylamine; then Acetic anhydride or P2O5 | Classic method involving isolation of the aldoxime intermediate before dehydration. | google.com |

CuCN Treatment (Rosenmund-von Braun Reaction): An alternative strategy for nitrile introduction is the Rosenmund-von Braun reaction. numberanalytics.comwikipedia.orgsynarchive.com This method involves the reaction of an aryl halide with copper(I) cyanide (CuCN), typically at elevated temperatures in a polar aprotic solvent like DMF or pyridine (B92270), to produce an aryl nitrile. numberanalytics.comorganic-chemistry.org For the synthesis of this compound, this would require a starting material with a leaving group at the 1-position and a bromine at the 6-position, such as 1,6-dibromo-2,3-dimethoxybenzene. The reaction mechanism is thought to involve the oxidative addition of the aryl halide to the copper(I) catalyst. organic-chemistry.org While effective, the high temperatures and the use of stoichiometric copper cyanide can sometimes complicate product purification. organic-chemistry.org

Regioselective Bromination Approaches to the Aromatic Core

Achieving the correct substitution pattern on the benzene (B151609) ring is crucial. The directing effects of the methoxy and aldehyde groups must be carefully considered to install the bromine atom at the desired 6-position.

N-Bromosuccinimide (NBS) is a versatile and easy-to-handle reagent for electrophilic aromatic bromination, particularly for activated aromatic rings. organic-chemistry.orgmanac-inc.co.jp The methoxy groups in a precursor like 2,3-dimethoxybenzonitrile or 2,3-dimethoxybenzaldehyde are strong activating, ortho-para directors. NBS can be used, often with a catalyst or under specific solvent conditions, to achieve regioselective bromination. organic-chemistry.orgalfa-chemistry.com For activated systems, the reaction proceeds as an electrophilic aromatic substitution where the positively polarized bromine atom from NBS is attacked by the electron-rich aromatic ring. manac-inc.co.jp The regioselectivity can be highly dependent on the solvent polarity and other reaction conditions. manac-inc.co.jp

Direct bromination of 2,3-dimethoxybenzaldehyde is a key strategy. In this molecule, the two methoxy groups are activating and ortho-, para-directing, while the aldehyde group is deactivating and meta-directing. The positions ortho to the methoxy groups are 4 and 6, and the position para to the 2-methoxy group is 5. The aldehyde group directs incoming electrophiles to the 5-position. The combined electronic effects and steric hindrance guide the incoming bromine electrophile. The position C-6 is ortho to the C-2 methoxy group and meta to the C-3 methoxy group, making it an electronically favorable position for substitution. Synthesis of the precursor 6-bromo-2,3-dimethoxybenzaldehyde has been documented, providing a direct route to the necessary intermediate for nitrile formation. sigmaaldrich.com

Methoxylation and Aromatic Substitution Pathways in Precursor Synthesis

The 2,3-dimethoxy substitution pattern is typically installed starting from simpler phenolic compounds.

A common method is the Williamson ether synthesis , an SN2 reaction where an alkoxide reacts with an alkyl halide. masterorganicchemistry.combyjus.comwikipedia.org For example, a catechol derivative can be selectively methylated. To synthesize 6-Bromo-2,3-dimethoxybenzaldehyde, one could start with 6-bromo-2-hydroxy-3-methoxybenzaldehyde . This precursor can be methylated by reacting it with a methylating agent like dimethyl sulfate (B86663) in the presence of a base such as potassium carbonate (K₂CO₃). youtube.com The base deprotonates the phenol (B47542) to form a phenoxide, which then acts as a nucleophile, attacking the dimethyl sulfate to form the second methoxy group. byjus.com

| Precursor | Reagents | Product | Reaction Type | Reference |

|---|---|---|---|---|

| 6-bromo-2-hydroxy-3-methoxybenzaldehyde | Dimethyl sulfate, K₂CO₃, DMF | 6-Bromo-2,3-dimethoxybenzaldehyde | Williamson Ether Synthesis | youtube.com |

| 1,2-Dimethoxybenzene (Veratrole) | Formaldehyde, MgCl₂, Triethylamine | 2,3-dimethoxybenzaldehyde | Formylation | chemicalbook.com |

| o-Bromophenol | Paraformaldehyde, MgCl₂, Triethylamine | 3-Bromo-2-hydroxybenzaldehyde | Formylation | patsnap.com |

Alternatively, precursors like 2,3-dimethoxybenzaldehyde can be synthesized from 1,2-dimethoxybenzene (veratrole) through formylation reactions. chemicalbook.com The synthesis of the aromatic core can also begin with simpler, halogenated phenols, such as o-bromophenol, which can undergo formylation and subsequent methoxylation steps to build the required substitution pattern. patsnap.com

Novel and Optimized Synthetic Protocols for Enhanced Yield and Selectivity

The development of novel and optimized synthetic protocols is crucial for the efficient and selective synthesis of this compound. These methods often focus on improving upon traditional synthetic routes by incorporating catalytic systems, applying green chemistry principles, and designing elegant one-pot reaction sequences.

Catalytic Approaches in Halogenation and Functional Group Transformations

Catalytic methods play a pivotal role in modern organic synthesis, offering pathways to increased efficiency and selectivity. In the context of this compound synthesis, catalytic approaches are particularly relevant for the regioselective introduction of the bromine atom and the transformation of functional groups.

The bromination of the precursor, 2,3-dimethoxybenzaldehyde, can be achieved with high regioselectivity using N-bromosuccinimide (NBS) in dimethylformamide (DMF). This method yields 6-bromo-2,3-dimethoxybenzaldehyde, a direct precursor to the target nitrile. scielo.br The use of a catalyst can further enhance the efficiency and selectivity of such halogenation reactions. For instance, Rh(III) catalysts have been shown to play a dual role in the halogenation of electron-rich heterocycles, both catalyzing the desired reaction and preventing undesired side reactions, leading to high regioselectivity. acs.org Similarly, palladium-catalyzed methods have been developed for the regioselective chlorination, bromination, and iodination of arene C-H bonds using N-halosuccinimides as oxidants. acs.org Furthermore, the use of a recyclable iodobenzene (B50100) catalyst in combination with an oxidant like m-chloroperbenzoic acid provides an efficient and regioselective method for the monobromination of electron-rich aromatic compounds. organic-chemistry.org

The conversion of the aldehyde functional group in 6-bromo-2,3-dimethoxybenzaldehyde to a nitrile is another critical step where catalysis is beneficial. While traditional methods for this conversion exist, catalytic systems can offer milder reaction conditions and improved yields.

Green Chemistry Principles Applied to the Synthesis of Benzonitrile (B105546) Derivatives

The principles of green chemistry are increasingly being integrated into synthetic methodologies to minimize environmental impact. For the synthesis of benzonitrile derivatives, this includes the use of safer solvents, recyclable catalysts, and energy-efficient processes.

A notable green approach for the synthesis of benzonitriles from benzaldehydes utilizes an ionic liquid, hydroxylamine 1-sulfobutyl pyridine hydrosulfate salt, which acts as a co-solvent, catalyst, and phase separation agent. nih.govrsc.orgresearchgate.netresearchgate.netdntb.gov.ua This system eliminates the need for metal salt catalysts and simplifies the separation process, with the ionic liquid being easily recoverable and recyclable. nih.govrsc.orgresearchgate.net Under optimized conditions, this method can achieve quantitative conversion and yield of benzonitrile. nih.govrsc.orgresearchgate.net

The use of catalytic hypervalent iodine(III) reagents also aligns with green chemistry principles by avoiding the formation of toxic by-products like hydrogen bromide during halogenation. organic-chemistry.org These approaches highlight a shift towards more sustainable and environmentally benign synthetic routes for benzonitrile derivatives.

One-Pot Synthetic Sequences and Multi-Component Reactions

One-pot synthetic sequences and multi-component reactions (MCRs) represent highly efficient strategies in organic synthesis by combining multiple reaction steps in a single vessel, thereby reducing waste, time, and resources. rsc.orgnih.govresearchgate.net

While specific multi-component reactions for the direct synthesis of this compound are not explicitly detailed in the literature, the principles of MCRs offer a promising avenue for future research. MCRs are known for their ability to rapidly generate molecular complexity from simple starting materials in a single step. researchgate.netyoutube.comrsc.org

Mechanistic Studies of Key Synthetic Transformations for this compound

A thorough understanding of reaction mechanisms is fundamental to optimizing synthetic protocols and predicting reaction outcomes. For the synthesis of this compound, elucidating the mechanisms of nitrile group formation and electrophilic aromatic bromination is of particular importance.

Elucidation of Reaction Pathways for Nitrile Group Formation

The conversion of a benzaldehyde to a benzonitrile typically proceeds through an oxime intermediate. The mechanism of this transformation has been studied, and it is understood to involve the dehydration of the aldoxime.

Recent research has employed Density Functional Theory (DFT) to provide deeper mechanistic insights into related reactions, such as the deformylation of aldehydes by metal-dioxygen complexes, which can involve distinct inner-sphere mechanisms. acs.org While not directly studying nitrile formation, these computational approaches highlight the power of theoretical chemistry in understanding complex reaction pathways. A DFT mechanistic study of the organocatalytic asymmetric reaction of aldehydes and homophthalic anhydride has also been reported, providing insights into catalyst-substrate interactions and the stereodetermining steps. nih.gov Such computational studies could be applied to further elucidate the mechanism of nitrile formation from 6-bromo-2,3-dimethoxybenzaldehyde, potentially leading to the design of more efficient catalysts.

Understanding Regioselectivity in Electrophilic Aromatic Substitution for Bromination

The regioselectivity of the bromination of 2,3-dimethoxybenzaldehyde is a critical factor in the synthesis of the target molecule. The directing effects of the methoxy and aldehyde substituents on the aromatic ring determine the position of bromination. Methoxy groups are known to be ortho, para-directing and activating, while the aldehyde group is meta-directing and deactivating.

Theoretical analyses, including ab initio calculations and DFT studies, have been employed to understand and predict the regioselectivity of electrophilic aromatic bromination. nih.govugent.beresearchgate.net These studies have shown that for electron-rich aromatic compounds, such as those containing methoxy groups, there is a strong preference for para-bromination. organic-chemistry.orgnih.govwku.edu The ortho/para directing effect of the methoxy group in anisole, for example, has been ascribed to a synergy between strong electron delocalization and attractive interactions. ugent.benih.gov In the case of 2,3-dimethoxybenzaldehyde, the interplay of the directing effects of the two methoxy groups and the aldehyde group dictates that the bromine will preferentially substitute at the 6-position. This is consistent with experimental observations where bromination with NBS in DMF yields 6-bromo-2,3-dimethoxybenzaldehyde. scielo.br Further mechanistic studies using computational tools could provide a more quantitative understanding of the factors governing this regioselectivity. rsc.org

Chemical Reactivity and Transformational Chemistry of 6 Bromo 2,3 Dimethoxybenzonitrile

Reactions Involving the Aromatic Bromine Substituent

The bromine atom on the aromatic ring is a key handle for introducing molecular diversity through various metal-catalyzed and substitution reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. For 6-Bromo-2,3-dimethoxybenzonitrile, the success of these reactions is heavily influenced by the electronic and steric environment of the C-Br bond. The presence of two electron-donating methoxy (B1213986) groups makes the aryl bromide electron-rich, which can slow down the rate-determining oxidative addition step of the catalytic cycle. libretexts.orguwindsor.ca However, these reactions are well-established for a wide range of aryl bromides and are highly feasible with the correct choice of catalyst, ligand, and reaction conditions. libretexts.orgwikipedia.orgresearchgate.net

Suzuki Coupling: The Suzuki-Miyaura coupling joins the aryl bromide with an organoboron reagent, typically a boronic acid or ester. This reaction is highly versatile for creating biaryl structures or introducing alkyl groups. libretexts.orgyoutube.com For an electron-rich substrate like this compound, efficient coupling requires carefully optimized conditions.

Sonogashira Coupling: The Sonogashira reaction couples the aryl bromide with a terminal alkyne, providing a direct route to arylalkynes. wikipedia.orglibretexts.org This reaction typically uses a palladium catalyst in conjunction with a copper(I) co-catalyst. wikipedia.org Copper-free versions have also been developed to avoid the formation of alkyne homocoupling byproducts. ucsb.eduacs.org

Heck Reaction: The Heck reaction forms a new carbon-carbon bond by coupling the aryl bromide with an alkene. wikipedia.orglibretexts.org This reaction is stereoselective and typically yields the trans-substituted alkene. wikipedia.org The reaction is catalyzed by palladium complexes and requires a base to complete the catalytic cycle. wikipedia.orglibretexts.org

The following table illustrates typical conditions for these cross-coupling reactions based on analogous substituted aryl bromides found in the literature.

Interactive Data Table: Representative Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference Analogue |

| Suzuki | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | ~90 | ortho-substituted bromoanilines rsc.org |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | Toluene | Room Temp | ~85 | 4-bromo-6H-1,2-oxazines arkat-usa.org |

| Heck | n-Butyl acrylate | Pd(OAc)₂ / PPh₃ | NaOAc | DMF | 120 | ~80 | Polybrominated aromatics researchgate.net |

Ligand Effects on Coupling Efficiency and Scope

The choice of ligand is critical for the success of palladium-catalyzed cross-coupling reactions, particularly with challenging substrates like this compound. acs.org The two methoxy groups donate electron density to the aromatic ring, which can hinder the initial oxidative addition of the aryl bromide to the Pd(0) center. libretexts.orgresearchgate.net Furthermore, the ortho-methoxy group introduces significant steric bulk around the reaction site.

To overcome these challenges, bulky and electron-rich phosphine (B1218219) ligands are generally employed. researchgate.netrsc.org These ligands stabilize the palladium catalyst, promote the rate-limiting oxidative addition step, and facilitate the final reductive elimination step. researchgate.net

Buchwald-type Biarylphosphines: Ligands such as SPhos, XPhos, and RuPhos are highly effective for coupling sterically hindered and electron-rich aryl bromides. rsc.org Their bulk and electron-donating properties create a highly active catalytic species.

N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donating ligands that form very stable and highly active palladium complexes. They have been shown to be effective in Suzuki reactions involving nitrile-functionalized substrates. nih.gov

Steric Hindrance: For sterically demanding couplings, the steric properties of the ligand play a crucial role. A study on the Suzuki-Miyaura coupling of di-ortho-substituted aryl halides found that ligands like BI-DIME and AntPhos provided excellent reactivity. rsc.org Similarly, in Sonogashira reactions, the steric bulk of the phosphine ligand must be matched to the steric demands of both the aryl bromide and the alkyne coupling partner. nih.govresearchgate.net

In some cases, particularly with substrates capable of forming palladacycle intermediates, ligand-free conditions can be successful. For instance, a ligand-free Suzuki coupling was developed for sterically hindered 2'-bromo-2-aryl benzothiazoles, where the substrate's nitrogen atom is believed to coordinate to the palladium, facilitating catalysis. nih.gov

Substrate Scope and Limitations with the Benzonitrile (B105546) Framework

The specific structure of this compound imposes certain limitations on its participation in cross-coupling reactions.

Steric Hindrance: The primary limitation arises from the steric congestion caused by the ortho-methoxy group and the adjacent meta-methoxy group. This bulk can impede the approach of the palladium catalyst to the C-Br bond for oxidative addition, potentially requiring higher catalyst loadings, higher temperatures, or longer reaction times. rsc.orgnih.gov Studies on similarly hindered aryl bromides show that coupling can be challenging and requires specialized, bulky ligands to achieve good yields. rsc.orgnih.gov

Electronic Effects: The electron-donating nature of the two methoxy groups deactivates the aryl bromide towards oxidative addition. libretexts.orgmasterorganicchemistry.com While aryl bromides are generally more reactive than aryl chlorides, this deactivation means that harsher conditions may be needed compared to couplings with electron-deficient aryl bromides. wikipedia.org

Nitrile Group Compatibility: The nitrile functional group is generally well-tolerated in palladium-catalyzed cross-coupling reactions. nih.govorganic-chemistry.org Its electron-withdrawing nature can have a modest activating effect on the aryl ring, although this is likely outweighed by the strong donating effect of the two methoxy groups. rsc.org The nitrile group's stability under typical basic conditions used in these couplings makes it a compatible functional handle that can be retained for subsequent transformations.

Nucleophilic Aromatic Substitution (SNAr) Reactions (if applicable)

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. wikipedia.org The viability of this reaction is critically dependent on the electronic properties of the ring. The SNAr mechanism proceeds through a negatively charged intermediate (a Meisenheimer complex), which must be stabilized by strong electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.comlibretexts.org

In this compound, the substituents create a conflicting electronic environment for SNAr:

Activating Group: The nitrile (-CN) group is electron-withdrawing and is located para to the bromine atom. This positioning is ideal for stabilizing the negative charge of the Meisenheimer intermediate through resonance. wikipedia.orglibretexts.org

Deactivating Groups: The methoxy (-OCH₃) groups at the ortho and meta positions are strong electron-donating groups. masterorganicchemistry.comchadsprep.com These groups increase the electron density on the aromatic ring, which strongly destabilizes the negative charge of the required intermediate and deactivates the ring towards nucleophilic attack. masterorganicchemistry.com

Due to the powerful deactivating effect of the two methoxy groups, a standard SNAr reaction on this compound is considered highly unlikely to be applicable under typical conditions. The destabilizing influence of the electron-donating groups would raise the activation energy for the reaction to a prohibitive level.

Reductive Debromination and Hydrogenation Studies

Reductive debromination offers a method to selectively remove the bromine substituent, yielding 2,3-dimethoxybenzonitrile (B1346029). This transformation is valuable for removing a directing group after it has been used to functionalize a specific position on the ring. organic-chemistry.orgresearchgate.net

Catalytic hydrogenation is a common and efficient method for this purpose. The reaction typically involves treating the aryl bromide with hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst. organic-chemistry.orgresearchgate.net This method is known for its high efficiency and clean conversion.

A key advantage of this method is its functional group tolerance. Studies have shown that aryl bromides can be selectively reduced via catalytic hydrogenation under neutral conditions in the presence of functional groups such as nitriles, ketones, and carboxylic acids. organic-chemistry.orgresearchgate.net This selectivity ensures that the cyano group in this compound would remain intact during the debromination process.

Interactive Data Table: Representative Reductive Debromination Conditions

| Substrate Example | Catalyst | Reductant | Solvent | Conditions | Yield (%) | Reference |

| 4-Bromo-2-nitrobenzoic acid | 10% Pd/C | H₂ (1 atm) | EtOAc | Room Temp, 1.5 h | 92 | organic-chemistry.org |

| 2-Bromobenzonitrile | 10% Pd/C | H₂ (1 atm) | EtOAc | Room Temp, 1.5 h | 99 | researchgate.net |

| Substituted Aryl Halides | Pd(dppf)Cl₂ | 3-Pentanol | 3-Pentanol | 100 °C, 24 h | >90 | acs.org |

Transformations of the Nitrile Functional Group

The nitrile group (-CN) of this compound is a versatile functional group that can be converted into other important chemical moieties, primarily carboxylic acids and primary amines.

Hydrolysis to Carboxylic Acid: The nitrile group can be hydrolyzed to a carboxylic acid (6-Bromo-2,3-dimethoxybenzoic acid). This transformation typically requires harsh conditions, such as heating in the presence of a strong acid (e.g., H₂SO₄) or a strong base (e.g., NaOH). youtube.comyoutube.com The steric hindrance from the adjacent ortho-methoxy group might make hydrolysis more difficult compared to unhindered nitriles, potentially requiring more forcing conditions. arkat-usa.orgresearchgate.net Milder, non-aqueous methods for the hydrolysis of hindered esters and amides have been developed and could potentially be adapted for hindered nitriles. arkat-usa.orgresearchgate.net

Reduction to Primary Amine: The nitrile group can be reduced to a primary amine ( (6-bromo-2,3-dimethoxyphenyl)methanamine). A common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄) in a suitable ether solvent like THF, followed by an aqueous workup. youtube.comyoutube.com Alternatively, catalytic hydrogenation can be employed. However, care must be taken with this method as the conditions required to reduce the nitrile (often high pressure H₂ with catalysts like Raney Nickel or Rhodium) could also lead to the reductive debromination of the C-Br bond. youtube.comyoutube.com Choosing a chemoselective method is crucial if the bromine atom is to be retained.

Hydrolysis to Carboxylic Acids and Amides

The hydrolysis of nitriles is a fundamental transformation in organic synthesis, providing access to carboxylic acids and amides. This process can be catalyzed by either acid or base.

Under acidic conditions, the nitrile group of this compound can be hydrolyzed to the corresponding carboxylic acid, 6-Bromo-2,3-dimethoxybenzoic acid. The reaction typically proceeds via the formation of a protonated nitrile species, which is then attacked by water. Subsequent tautomerization and further hydrolysis of the resulting amide intermediate yields the carboxylic acid.

Basic hydrolysis, on the other hand, typically leads to the formation of the corresponding amide, 6-Bromo-2,3-dimethoxybenzamide. The hydroxide (B78521) ion attacks the electrophilic carbon of the nitrile, and subsequent protonation of the resulting anion gives the amide. While direct hydrolysis of this compound is a standard transformation, a related process for the synthesis of 2,3-dihydroxybenzonitrile (B1304943) involves the dehydration of 2,3-dimethoxybenzamide, which is the reverse of the hydration of the nitrile. google.com

| Product | Reagents and Conditions |

| 6-Bromo-2,3-dimethoxybenzoic acid | Acid catalyst (e.g., H₂SO₄), water, heat |

| 6-Bromo-2,3-dimethoxybenzamide | Base catalyst (e.g., NaOH), water, heat |

Reduction to Amines and Aldehydes

The nitrile group can be reduced to either a primary amine or an aldehyde, depending on the reducing agent and reaction conditions.

The reduction of aromatic nitriles to primary amines is a common transformation. For instance, benzonitriles with electron-donating groups, such as methoxy groups, can be reduced to the corresponding benzylamines. nih.gov A suitable reagent for this transformation is diisopropylaminoborane (B2863991) in the presence of a catalytic amount of lithium borohydride. nih.gov This method offers an effective route to (6-Bromo-2,3-dimethoxyphenyl)methanamine.

For the partial reduction of nitriles to aldehydes, diisobutylaluminium hydride (DIBAL-H) is a widely used reagent. ncert.nic.inmasterorganicchemistry.com The reaction is typically carried out at low temperatures to prevent over-reduction to the amine. The nitrile coordinates to the Lewis acidic aluminum center, followed by hydride transfer to the nitrile carbon. The resulting imine-aluminum complex is then hydrolyzed during workup to yield the aldehyde, 6-Bromo-2,3-dimethoxybenzaldehyde (B1228148). masterorganicchemistry.com While the synthesis of 6-Bromo-2,3-dimethoxybenzaldehyde has been reported from 6-bromo-2-hydroxy-3-methoxybenzaldehyde, the reduction of the corresponding nitrile provides an alternative synthetic route.

| Product | Reagents and Conditions |

| (6-Bromo-2,3-dimethoxyphenyl)methanamine | Diisopropylaminoborane, cat. LiBH₄, THF |

| 6-Bromo-2,3-dimethoxybenzaldehyde | 1. DIBAL-H, Toluene, low temperature; 2. Aqueous workup |

Cycloaddition Reactions (e.g., [2+3] Cycloadditions for Heterocycle Formation)

The nitrile group can participate in cycloaddition reactions, most notably [2+3] cycloadditions with azides to form tetrazoles. This reaction is a powerful tool for the synthesis of five-membered heterocycles.

The reaction of a nitrile, such as this compound, with an azide (B81097) source, like sodium azide, in the presence of a catalyst can yield the corresponding 5-substituted 1H-tetrazole. researchgate.netnih.gov This transformation proceeds via a 1,3-dipolar cycloaddition mechanism. researchgate.net The presence of electron-withdrawing groups on the nitrile can facilitate the reaction. researchgate.net The resulting product, 5-(6-Bromo-2,3-dimethoxyphenyl)-1H-tetrazole, is a heterocyclic compound with potential applications in medicinal chemistry.

| Reactant | Reagent | Product |

| This compound | Sodium Azide (NaN₃) | 5-(6-Bromo-2,3-dimethoxyphenyl)-1H-tetrazole |

Nitrile Derivatization through Organometallic Reagents (e.g., Grignard, Organolithium)

Organometallic reagents, such as Grignard and organolithium reagents, are potent nucleophiles that can add to the electrophilic carbon of the nitrile group. This reaction provides a route to ketones after hydrolysis of the intermediate imine.

| Organometallic Reagent | Intermediate | Final Product (after hydrolysis) |

| Phenylmagnesium Bromide (PhMgBr) | Magnesium iminate | (6-bromo-2,3-dimethoxyphenyl)(phenyl)methanone |

| Butyllithium (B86547) (BuLi) | Lithium iminate | 1-(6-bromo-2,3-dimethoxyphenyl)pentan-1-one |

Reactivity of the Dimethoxy Aromatic Ring System

The dimethoxy-substituted benzene (B151609) ring in this compound is activated towards electrophilic substitution and can also undergo oxidative transformations.

Electrophilic Aromatic Substitution at Unsubstituted Positions (if applicable)

The two methoxy groups on the aromatic ring are ortho-, para-directing and activating for electrophilic aromatic substitution. The bromine atom is also an ortho-, para-director but is deactivating. The nitrile group is a meta-director and is strongly deactivating. The positions available for substitution on the ring are C4 and C5. The directing effects of the substituents will influence the regioselectivity of further substitution reactions.

Nitration of the closely related 2,3-dimethoxybenzaldehyde (B126229) has been studied, and it can be inferred that this compound would undergo similar reactions. rsc.org The methoxy groups strongly activate the ring, and their directing effects would likely favor substitution at the C4 or C5 positions.

Bromination of activated aromatic systems is a common transformation. wku.edu For instance, the bromination of other dimethoxybenzene derivatives has been reported, suggesting that this compound could undergo further bromination at the available positions on the aromatic ring. semanticscholar.org

Oxidative Transformations and Stability Investigations

Dimethoxybenzene derivatives are known to exhibit stability in their oxidized forms, which is a property of interest in materials science. researchgate.net The stability of such compounds is influenced by the substitution pattern on the aromatic ring. researchgate.net Studies on the anodic oxidation of dimethoxybenzene derivatives have shown that they can undergo various transformations, including the formation of quinones and side-chain oxidation products. nih.gov

Chemo-, Regio-, and Stereoselectivity in Reactions of this compound

The reactivity of this compound is characterized by the distinct electronic and steric influences of its substituents. The two methoxy groups are electron-donating through resonance, activating the aromatic ring towards electrophilic attack. Conversely, the nitrile group is strongly electron-withdrawing, deactivating the ring. The bromo group, a halogen, exhibits a dual role: it is deactivating due to its inductive effect but directs incoming electrophiles to the ortho and para positions through resonance. This complex interplay of electronic effects, combined with steric hindrance from the bulky methoxy groups, governs the selectivity observed in its reactions.

Chemoselectivity

In the context of metal-catalyzed cross-coupling reactions, the primary point of chemoselectivity arises from the differential reactivity of the C-Br bond versus potential C-H activation or reactions involving the nitrile or methoxy groups. Palladium-catalyzed reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, are known to selectively activate the carbon-halogen bond.

In a hypothetical Suzuki-Miyaura coupling reaction, the palladium catalyst would preferentially undergo oxidative addition to the C-Br bond over the other positions on the ring. The nitrile and methoxy groups are generally stable under these conditions, ensuring that the coupling occurs specifically at the site of the bromine atom.

Table 1: Predicted Chemoselectivity in Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Reagent | Expected Site of Reaction | Rationale |

| Suzuki-Miyaura | Arylboronic acid, Pd catalyst | C-Br bond | Preferential oxidative addition of Pd(0) to the aryl halide bond. |

| Heck | Alkene, Pd catalyst | C-Br bond | Standard mechanism involves oxidative addition to the C-Br bond. |

| Sonogashira | Terminal alkyne, Pd/Cu catalyst | C-Br bond | Catalytic cycle initiates with the reaction at the carbon-bromine bond. |

Regioselectivity

Regioselectivity in reactions of this compound is primarily dictated by the directing effects of the substituents on the aromatic ring.

In electrophilic aromatic substitution reactions, the combined directing effects of the two methoxy groups (ortho, para-directing) and the nitrile group (meta-directing) would determine the position of the incoming electrophile. The positions ortho and para to the methoxy groups are C4 and C6 (already substituted with bromine). The position para to the 2-methoxy group is C5. The position meta to the nitrile group is C5. Therefore, electrophilic attack is most likely to occur at the C5 position, which is activated by both methoxy groups and is the meta position relative to the deactivating nitrile group.

In nucleophilic aromatic substitution (SNA_r) , the reaction is favored at positions activated by electron-withdrawing groups. The nitrile group strongly activates the ring towards nucleophilic attack. Nucleophilic substitution would likely occur at the C6 position, displacing the bromine atom, as this position is activated by the adjacent electron-withdrawing nitrile group. The presence of the methoxy groups, being electron-donating, would disfavor nucleophilic attack at other positions.

A study on the synthesis of a related compound, 6-bromo-2,3-dimethoxybenzaldehyde, involved the bromination of 2,3-dimethoxybenzaldehyde. This reaction yielded the 6-bromo isomer, indicating a strong directing effect of the methoxy groups to the ortho position, even in the presence of a deactivating aldehyde group. scielo.br This supports the prediction that the positions ortho and para to the methoxy groups are the most reactive in electrophilic substitutions.

Table 2: Predicted Regioselectivity in Aromatic Substitution Reactions

| Reaction Type | Predicted Position of Substitution | Directing Groups' Influence |

| Electrophilic Aromatic Substitution | C5 | Activated by two ortho/para-directing methoxy groups and meta to the deactivating nitrile group. |

| Nucleophilic Aromatic Substitution | C6 (Displacement of Br) | Activated by the adjacent electron-withdrawing nitrile group. |

Stereoselectivity

As this compound is an achiral molecule, discussions of stereoselectivity typically arise when it is a substrate in a reaction that generates a new stereocenter. For instance, in an asymmetric Heck reaction, the facial selectivity of the olefin insertion into the palladium-carbon bond would be influenced by the steric and electronic environment around the reaction center. The bulky methoxy groups ortho to the site of coupling could play a significant role in directing the stereochemical outcome. However, without specific experimental data on such reactions with this substrate, any discussion on stereoselectivity remains speculative.

Design, Synthesis, and Reactivity of Advanced Derivatives and Analogues of 6 Bromo 2,3 Dimethoxybenzonitrile

Strategies for Structural Diversification Based on the 6-Bromo-2,3-dimethoxybenzonitrile Scaffold

The inherent reactivity of the functional groups on the this compound scaffold provides a foundation for extensive structural diversification. Key strategies often involve leveraging the bromine atom for cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to introduce a variety of substituents, including aryl, alkyl, and alkynyl groups. These reactions are fundamental in expanding the carbon skeleton and introducing molecular complexity.

Furthermore, the nitrile group can be subjected to a range of chemical transformations. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or utilized in cycloaddition reactions to form heterocyclic rings. The two methoxy (B1213986) groups, while generally less reactive, can be demethylated to reveal hydroxyl groups, which can then be further functionalized through etherification or esterification, adding another layer of diversity to the resulting molecules.

Synthesis of Complex Polycyclic and Heterocyclic Systems Incorporating the Benzonitrile (B105546) Moiety

The strategic functionalization of this compound has enabled the synthesis of a variety of complex polycyclic and heterocyclic systems. For instance, the bromine atom can serve as a handle for intramolecular cyclization reactions, leading to the formation of fused ring systems.

One notable application is in the synthesis of thiazolo[3,2-a]benzimidazole derivatives. nih.govresearchgate.net Starting from a related bromo-acetyl precursor, which can be conceptually linked back to the functionalization of a brominated aromatic core, various 2-substituted 6-bromo-3-methylthiazolo[3,2-a]benzimidazoles containing 1,3-thiazole, 1,4-benzothiazine, quinoxaline, or imidazo[1,2-a]pyridine (B132010) moieties have been prepared. nih.govresearchgate.net Another example includes the synthesis of a novel 2-oxo-1,3-dioxolo[4,5-c]pyridine-6-carboxylic acid system, showcasing the construction of unique heterocyclic frameworks. researchgate.net

The development of a shorter route to indeno(2′,3′-1,2)phenanthrene and its analogues also highlights the utility of brominated precursors in the synthesis of complex polycyclic aromatic compounds. rsc.org While not directly starting from this compound, the principles of using brominated aromatics to build complex fused ring systems are transferable.

Investigation of Structure-Reactivity Relationships within a Series of Related Compounds

Understanding the interplay between a molecule's structure and its chemical reactivity is paramount for designing efficient synthetic routes and novel compounds with desired properties.

Impact of Substituent Electronic and Steric Effects on Reaction Outcomes

The electronic and steric effects of substituents on the benzonitrile core significantly influence reaction outcomes. The two methoxy groups are electron-donating, which activates the aromatic ring towards electrophilic substitution, although their positions also direct incoming electrophiles. The bromine atom, being an electron-withdrawing group, deactivates the ring but also serves as a crucial leaving group in cross-coupling reactions. The nitrile group is strongly electron-withdrawing, further influencing the electron density distribution of the aromatic ring.

The interplay of these electronic effects dictates the regioselectivity and rate of various reactions. For example, in nucleophilic aromatic substitution reactions, the position of the electron-withdrawing nitrile group relative to the bromine atom can enhance the latter's reactivity.

Steric hindrance from the methoxy groups and any newly introduced substituents can also play a critical role. Bulky groups can hinder the approach of reagents to adjacent reaction sites, thereby influencing the stereochemistry and feasibility of certain transformations.

Tuning Reactivity through Modification of the Benzonitrile Core

Modification of the benzonitrile core itself is a powerful strategy for tuning the reactivity of the entire molecule. Altering the electronic nature of the substituents can either enhance or diminish the reactivity of the functional groups. For instance, replacing the methoxy groups with stronger electron-donating or electron-withdrawing groups would significantly alter the electron density of the aromatic ring and, consequently, the reactivity of the bromine and nitrile functionalities.

The conversion of the nitrile group into other functional groups, such as an amide or an ester, also profoundly changes the electronic landscape of the molecule, thereby influencing subsequent reaction pathways. This ability to fine-tune reactivity is crucial for the rational design of synthetic strategies towards complex target molecules.

Development of Libraries of Novel Compounds Derived from this compound

The versatility of the this compound scaffold makes it an ideal starting material for the development of compound libraries for various research applications. By employing combinatorial chemistry approaches, where different building blocks are systematically introduced at the reactive sites (the bromine and nitrile positions), large and diverse collections of novel compounds can be generated.

These libraries can then be screened for a range of properties, contributing to the discovery of new molecules with potential applications in materials science and other areas of chemical research. The systematic structural diversification allows for the exploration of a vast chemical space, increasing the probability of identifying compounds with unique and valuable characteristics.

Computational and Theoretical Studies of 6 Bromo 2,3 Dimethoxybenzonitrile and Its Transformations

Unveiling Electronic Structure and Reactivity through Quantum Chemical Calculations

Quantum chemical calculations serve as a powerful tool to elucidate the electronic characteristics and predict the reactivity of molecules. For complex organic compounds like 6-bromo-2,3-dimethoxybenzonitrile, these methods can model various molecular properties that are challenging to determine experimentally.

Frontier Molecular Orbital (FMO) Analysis

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. The energy and distribution of these orbitals indicate the molecule's ability to donate or accept electrons.

A detailed study on the analogous compound, 6-bromo-2,3-dimethoxybenzaldehyde (B1228148) (6-BRB), calculated using Density Functional Theory (DFT) at the CAM-B3LYP/6-311++G(d,p) level of theory, provides valuable insights. scielo.br For 6-BRB, the HOMO is primarily located over the aromatic ring and the oxygen atoms of the methoxy (B1213986) groups, indicating these as the primary sites for electrophilic attack. The LUMO, conversely, is distributed over the aromatic ring and the carbonyl group of the aldehyde. scielo.br

For this compound, it is anticipated that the HOMO distribution would be similar, concentrated on the electron-rich aromatic ring and methoxy groups. The LUMO, however, would be influenced by the strongly electron-withdrawing nitrile group, likely leading to a significant localization of the LUMO on the cyano moiety and the adjacent carbon atom of the aromatic ring. This would render the nitrile carbon susceptible to nucleophilic attack.

The energy gap between the HOMO and LUMO is a critical parameter for assessing molecular stability and reactivity. A smaller energy gap generally implies higher reactivity. The calculated HOMO-LUMO gap for 6-bromo-2,3-dimethoxybenzaldehyde is a key indicator of its electronic stability. scielo.br

| Molecular Orbital | Energy (eV) for 6-bromo-2,3-dimethoxybenzaldehyde scielo.br |

| HOMO | -7.24 |

| LUMO | -1.96 |

| Energy Gap (ΔE) | 5.28 |

It is expected that the presence of the more electron-withdrawing nitrile group in this compound would lead to a stabilization of both the HOMO and LUMO energies and potentially a slightly different energy gap compared to the aldehyde analogue.

Electrostatic Potential Mapping (MEP) and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).

In the MEP map of 6-bromo-2,3-dimethoxybenzaldehyde, the most negative potential (red and yellow regions) is localized on the oxygen atom of the carbonyl group, indicating its high susceptibility to electrophilic attack. scielo.br The regions of positive potential (blue regions) are found around the hydrogen atoms. scielo.br

Probing Reaction Mechanisms with Density Functional Theory (DFT)

Density Functional Theory (DFT) has become an indispensable tool for investigating the mechanisms of chemical reactions, allowing for the characterization of transition states and the prediction of reaction pathways and selectivity.

Characterizing Transition States in Key Synthetic Steps

Predicting Reaction Pathways and Selectivity

DFT calculations are instrumental in predicting the regioselectivity of reactions. For instance, in the bromination of 2,3-dimethoxybenzonitrile (B1346029), DFT could be used to compare the energies of the possible intermediates formed by the attack of the bromine electrophile at different positions on the aromatic ring. The methoxy groups are ortho, para-directing activators, while the nitrile group is a meta-directing deactivator. The final position of the bromine atom at the 6-position is a result of the interplay of these electronic effects. DFT calculations could quantify these directing effects by calculating the energies of the various possible intermediates, thus predicting the observed regioselectivity.

Conformational Landscape of this compound and its Intermediates

The three-dimensional arrangement of atoms in a molecule, or its conformation, can significantly impact its physical and chemical properties. Conformational analysis helps in identifying the most stable arrangements of the molecule.

For this compound, a key aspect of its conformational flexibility lies in the orientation of the two methoxy groups relative to the benzene (B151609) ring. The rotation around the C-O bonds of the methoxy groups can lead to different conformers. A computational study on 6-bromo-2,3-dimethoxybenzaldehyde revealed that the most stable conformation is one where the methoxy groups are oriented in a specific manner to minimize steric hindrance and optimize electronic interactions. scielo.br It is highly probable that this compound would exhibit similar conformational preferences for its methoxy groups. The planarity of the benzonitrile (B105546) core would be maintained, with the primary conformational freedom arising from the methoxy substituents. Understanding the conformational preferences of reaction intermediates is also crucial for a complete picture of a reaction mechanism.

Molecular Dynamics Simulations Relevant to Reactivity or Intermolecular Interactions in Synthetic Systems

A significant study on 6-bromo-2,3-dimethoxybenzaldehyde utilized DFT calculations at the CAM-B3LYP/6-311++G(d,p) level of theory to analyze its molecular structure, electronic properties, and supramolecular arrangements. scielo.brresearchgate.net This research, while not a dynamic simulation, offers a detailed static picture of the intermolecular forces at play, which are the precursors to the dynamic behavior observed in MD simulations.

The primary intermolecular interactions identified for 6-bromo-2,3-dimethoxybenzaldehyde in the solid state are C-H···O hydrogen bonds and a notable Br···Br halogen bond. scielo.brresearchgate.net The presence and nature of these interactions were elucidated through techniques such as Hirshfeld surface analysis and the Quantum Theory of Atoms in Molecules (QTAIM). scielo.br

The halogen bond, a specific type of non-covalent interaction, is of particular interest in understanding the reactivity and assembly of this compound in synthetic systems. In the case of the aldehyde analog, a frontal Br···Br interaction was observed, which influences the packing of the molecules in the crystal lattice. scielo.br The molecular electrostatic potential (MEP) map of 6-BRB revealed that this interaction induces polarization of the electronic clouds of the interacting molecules. scielo.br Such interactions can play a crucial role in directing the approach of reactants and influencing the regioselectivity of synthetic transformations.

Furthermore, the study highlighted the importance of C-H···O interactions in the stabilization of the crystal structure. scielo.brresearchgate.net The methoxy groups and the aldehyde functional group are key participants in these hydrogen bonds. For this compound, the nitrile group, with its own distinct electronic properties, would also be expected to participate in significant intermolecular interactions.

The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), were also calculated for 6-bromo-2,3-dimethoxybenzaldehyde. researchgate.net These frontier orbitals are fundamental in predicting the chemical reactivity of a molecule. The distribution and energy of these orbitals indicate the likely sites for nucleophilic and electrophilic attack, providing a theoretical basis for understanding its behavior in chemical reactions.

The detailed analysis of the intermolecular forces in 6-bromo-2,3-dimethoxybenzaldehyde provides a strong inferential basis for understanding the behavior of this compound. The presence of the bromine atom and the dimethoxy-substituted aromatic ring creates a specific electronic environment that dictates the nature of non-covalent interactions, which are critical in both solid-state packing and solution-phase reactivity.

Interactive Data Tables

Table 1: Geometric Parameters of Halogen Bonding in 6-Bromo-2,3-dimethoxybenzaldehyde scielo.br

| Interaction | d(X···X) / Å | Angle (C-X···X) / ° | Symmetry Code |

| C6-Br···Br-C6 | 3.665 | 164.5 | -x, -y+1, -z+1 |

Table 2: Geometric Parameters of C-H···O Intermolecular Interactions in 6-Bromo-2,3-dimethoxybenzaldehyde scielo.br

| Interaction | d(D···A) / Å | d(H···A) / Å | Angle (D-H···A) / ° | Symmetry Code |

| C8-H8···O2 | 3.483 | 2.59 | 155 | -x+1, y+1/2, -z+1/2 |

| C9-H9A···O1 | 3.414 | 2.62 | 139 | x, -y+3/2, z-1/2 |

Applications of 6 Bromo 2,3 Dimethoxybenzonitrile As a Synthetic Building Block in Advanced Organic Synthesis

Precursor in the Total Synthesis of Complex Natural Products

The synthesis of natural products is a cornerstone of organic chemistry, providing access to biologically active molecules that can serve as therapeutic agents or tools for biological research. Halogenated and oxygenated aromatic compounds are fundamental starting materials in this endeavor.

Noscapine (B1679977), an opium alkaloid, has garnered significant interest for its antitussive properties and, more recently, for its potential as a non-toxic, microtubule-binding anticancer agent. oncotarget.com This has spurred the development of numerous noscapine analogues to enhance its therapeutic efficacy. oncotarget.com The total synthesis of these analogues often relies on the strategic assembly of substituted benzene (B151609) derivatives.

While the direct use of 6-bromo-2,3-dimethoxybenzonitrile is not extensively documented, the utility of closely related structures highlights the importance of the bromo-dimethoxy-benzene motif. For instance, a key step in the synthesis of a novel antiproliferative noscapine analogue involves the use of 2-bromo-3,4-dimethoxybenzaldehyde. oncotarget.com This aldehyde, sharing a similar substitution pattern, serves as an electrophile in a Wittig-type reaction to construct the core structure of the analogue. The bromine atom in such precursors is crucial for subsequent cross-coupling reactions or metallation, allowing for the introduction of further complexity. The methoxy (B1213986) groups are characteristic features of the natural noscapine scaffold and are retained in the final analogue.

The following table outlines a synthetic step analogous to how a bromo-dimethoxy-benzene derivative can be utilized in building complex scaffolds.

| Reactant 1 | Reactant 2 | Reagents/Conditions | Product | Ref |

| A phosphonium (B103445) ylide (derived from 5-(diethoxymethyl)benzo[d] oncotarget.comnih.govdioxole) | 2-bromo-3,4-dimethoxybenzaldehyde | 1. n-Butyllithium, THF, 0°C2. Stir at room temp. for 14h | (E/Z)-6-(2-(benzo[d] oncotarget.comnih.govdioxol-5-yl)vinyl)-2,3-dimethoxybenzonitrile | oncotarget.com |

This table illustrates the use of a related aldehyde precursor. The nitrile functionality on this compound would offer alternative synthetic routes, potentially through reduction to an amine or hydrolysis to a carboxylic acid.

The Amaryllidaceae alkaloids are a large family of structurally diverse natural products known for a wide range of biological activities, including antiviral, acetylcholinesterase inhibitory, and antitumor properties. univie.ac.atub.edu Prominent members include galanthamine, lycorine, and pancratistatin. univie.ac.atcore.ac.uk The total synthesis of these complex molecules is an active area of research, often employing strategic C-C and C-N bond-forming reactions starting from relatively simple, functionalized aromatic precursors. nih.govmdpi.com

Synthetic strategies towards Amaryllidaceae alkaloids frequently involve the intramolecular coupling of substituted phenolic derivatives to construct the characteristic polycyclic core. nih.govmdpi.com While functionalized bromobenzonitriles are recognized as valuable building blocks in organic synthesis, a direct and prominent role for this compound as a starting material in the total synthesis of Amaryllidaceae alkaloids is not extensively documented in the reviewed scientific literature. The research literature describes various other substituted aromatic compounds as the key precursors for building the intricate skeletons of these alkaloids. univie.ac.atcore.ac.uk

Intermediate in the Synthesis of Complex Organic Molecules for Material Science Research

The creation of novel organic materials with specific electronic, optical, or physical properties is a driving force in material science. Substituted aromatic nitriles are often explored as precursors for these materials due to the versatile chemistry of the nitrile group and the tunable properties of the aromatic ring.

The development of organic light-emitting diodes (OLEDs), fluorescent sensors, and other optoelectronic devices relies on molecules with specific photophysical properties. nih.gov Aromatic and heterocyclic compounds containing bromine are often used as intermediates in the synthesis of these materials, as the bromine atom can be readily converted into other functional groups or used as a handle for cross-coupling reactions to extend the π-conjugated system. However, based on available literature, the specific application of this compound as a precursor to polymer monomers or optoelectronic materials is not widely reported.

Liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal. Their synthesis often involves the assembly of rigid core structures (mesogens), frequently based on substituted benzene rings, connected to flexible alkyl chains. While the rigid, polar structure of this compound contains features common to mesogenic units, its specific role in the synthesis of liquid crystals or other advanced materials is not documented in the reviewed scientific literature.

Utilization in Supramolecular Chemistry and Host-Guest Systems Design (if applicable)

Supramolecular chemistry focuses on the study of chemical systems composed of a discrete number of molecules, bound together by non-covalent interactions. The design of host molecules that can selectively bind to specific guest molecules is a central theme. This often requires the synthesis of molecules with well-defined shapes and strategically placed functional groups capable of hydrogen bonding, π-stacking, or other non-covalent interactions. While the functional groups of this compound (nitrile, methoxy, bromo) could potentially participate in such interactions, its utilization in the design and synthesis of host-guest systems is not found in the surveyed literature.

Application as a Chemical Probe for in vitro Mechanistic Studies (non-clinical focus)

The utility of a chemical compound as a probe for in vitro mechanistic studies hinges on its ability to be chemically modified to interact with specific biological targets and to be equipped with reporter groups for detection. frontiersin.org this compound possesses key functionalities that are highly amenable to the modular synthesis approaches often employed in the development of chemical probes. frontiersin.org

Detailed Research Findings

The core structure of this compound serves as a foundational template that can be elaborated upon to generate libraries of compounds for screening against various biological targets. The bromine atom is particularly significant as it can be readily displaced or utilized in cross-coupling reactions to introduce new functional groups or to link the core structure to other molecular fragments. This versatility is a key attribute in the creation of targeted chemical probes. nih.gov

For instance, in the development of chemical probes for the BET family of bromodomain epigenetic reader proteins, a brominated starting material was utilized. nih.gov The synthesis involved the modification of the brominated scaffold to explore structure-activity relationships and optimize binding affinity and selectivity. nih.gov Although a different brominated compound was used in that specific study, the synthetic principles are directly applicable to this compound.

The general strategy for developing an affinity-based probe from a compound like this compound would involve:

Ligand Development: Utilizing the benzonitrile (B105546) core as a scaffold to synthesize derivatives with affinity for a target protein. The methoxy groups can influence solubility and binding orientation, while the nitrile and bromo positions offer sites for diversification.

Reactive Group Installation: Attaching a reactive functional group that can form a covalent bond with the target protein upon binding.

Reporter Group Tagging: Incorporating a reporter molecule, such as a fluorophore or a biotin (B1667282) tag, to enable visualization and isolation of the protein-probe complex. frontiersin.org

The following table outlines the key properties of this compound that make it a suitable starting material for the synthesis of chemical probes.

| Property | Description | Reference |

| Molecular Formula | C₉H₈BrNO₂ | cymitquimica.com |

| Molecular Weight | 242.07 g/mol | cymitquimica.com |

| Key Functional Groups | Bromo, D-imethoxy, Nitrile, Benzene ring | cymitquimica.com |

| Reactivity | The bromine atom can participate in various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) allowing for the introduction of diverse substituents. The nitrile group can be hydrolyzed, reduced, or converted to other functional groups. |

The subsequent table provides examples of how structurally related brominated compounds have been used in the synthesis of inhibitors and probes, illustrating the potential synthetic pathways for derivatives of this compound.

| Precursor Compound | Synthetic Transformation | Resulting Compound Class | Target | Reference |

| 6-brominated 3,4-dihydro-3-methyl-2(1H)-quinazolinone | Sulfonamide formation | BET family bromodomain inhibitors | BET bromodomains | nih.gov |

| 5-bromo-2-methoxypyridin-3-amine | Sulfonylation | Substituted Imidazopyridine derivatives | PI3Kα | nih.gov |

| 1-(3-methylthiazolo[3,2-a]benzimidazol-2-yl)ethanone | Bromination | 2-Substituted 6-bromo-3-methylthiazolo[3,2-a]-benzimidazole derivatives | Macrophages and T-lymphocytes | researchgate.netresearchgate.net |

These examples underscore the strategic importance of a bromo-substituent on an aromatic ring for generating molecular diversity and developing potent and selective chemical probes for in vitro mechanistic studies. The principles demonstrated in these studies can be extrapolated to predict the utility of this compound as a valuable, yet currently underexplored, building block in this field.

Future Perspectives and Emerging Research Directions for 6 Bromo 2,3 Dimethoxybenzonitrile Research

Exploration of Unconventional Reaction Pathways and Novel Catalytic Systems

Future investigations into the reactivity of 6-Bromo-2,3-dimethoxybenzonitrile will likely concentrate on moving beyond traditional synthetic methods. While established procedures, such as the bromination of 2,3-dimethoxybenzaldehyde (B126229) using N-bromosuccinimide (NBS), provide a foundational route to related structures, the focus is shifting towards more sophisticated and efficient catalytic systems. scielo.br The exploration of transition-metal-catalyzed cross-coupling reactions, for instance, represents a significant area for growth. Developing novel palladium, copper, or nickel catalyst systems could enable the precise and selective substitution of the bromine atom, allowing for the introduction of a wide array of functional groups.

Furthermore, research into C-H activation presents an exciting frontier. Activating the aromatic C-H bonds on the benzonitrile (B105546) ring would offer a more atom-economical approach to functionalization, bypassing the need for pre-functionalized starting materials. Future studies may also delve into photocatalysis, using light-driven reactions to access unique reactivity patterns that are not achievable through traditional thermal methods. These unconventional pathways could lead to the synthesis of novel derivatives with previously inaccessible molecular architectures.

Integration into Automated Synthesis and High-Throughput Experimentation Platforms

The integration of this compound into automated synthesis and high-throughput experimentation (HTE) platforms is a critical step toward accelerating the discovery of new bioactive molecules. nih.govrug.nl Modern laboratory automation, particularly using technologies like acoustic dispensing, allows for the synthesis of large compound libraries on a nanomole scale, significantly reducing waste and resource consumption. nih.govrug.nl

By utilizing this compound as a core scaffold, researchers can employ automated systems to rapidly generate thousands of derivatives in microplate formats, such as 1536-well plates. nih.gov These libraries can then be subjected to high-throughput screening (HTS) against various biological targets using techniques like differential scanning fluorimetry (DSF) and microscale thermophoresis (MST). nih.govrug.nl This seamless integration of synthesis and screening dramatically shortens the timeline of the design-make-test-analyze cycle, enabling a faster identification of hit compounds. nih.gov This approach not only enhances efficiency but also promotes safer laboratory practices and aligns with the principles of green chemistry by minimizing waste and enabling real-time analysis. nih.govrug.nl

Table 1: High-Throughput Experimentation Parameters

| Parameter | Description | Potential Application for this compound |

|---|---|---|

| Synthesis Scale | Nanomole scale (e.g., using acoustic dispensing) | Rapid generation of a diverse library of derivatives. |

| Plate Format | 1536-well plates | Miniaturization to reduce reagent consumption and waste. nih.gov |

| Screening Method | Differential Scanning Fluorimetry (DSF), Microscale Thermophoresis (MST) | In-situ screening of unpurified compound libraries for protein binding. nih.govrug.nl |

| Validation | Resynthesis, purification, and cross-validation of hits | Confirmation of binding affinity for promising compounds. rug.nl |

Advancements in Asymmetric Synthesis Utilizing Chiral Derivatives or Auxiliaries of the Compound

The development of stereoselective synthetic methods is a cornerstone of modern medicinal chemistry. Future research on this compound could significantly benefit from advancements in asymmetric synthesis. One promising avenue is the design of chiral derivatives of the compound itself that can act as catalysts or ligands in stereoselective transformations.

Another key area involves the use of chiral auxiliaries. These are chiral molecules that can be temporarily attached to a substrate, direct a stereoselective reaction, and then be removed. Research could focus on developing efficient methods to attach chiral auxiliaries to the this compound scaffold to control the stereochemistry of subsequent reactions. researchgate.net For example, methods used for the asymmetric synthesis of axially chiral C-N atropisomers, which can be achieved through organocatalysis, could be adapted to derivatives of this compound. nih.gov The synthesis of chiral silicon compounds using specific dimethoxy-containing dioxasilacycloheptane derivatives also provides a model for how chiral auxiliaries can induce high optical yields in reactions. capes.gov.br Exploring phase-transfer catalysis with chiral catalysts is another strategy that could be employed to achieve high enantioselectivity in alkylation or other modification reactions of the core structure. nih.gov

Development of Sustainable and Economical Production Methods for Industrial Relevance

For this compound to be relevant on an industrial scale, the development of sustainable and economical production methods is paramount. Current laboratory-scale syntheses of related compounds often rely on stoichiometric reagents and organic solvents, which can be costly and generate significant waste. scielo.br Future research must focus on creating "green" synthetic routes that are both environmentally friendly and economically viable.

This includes the development of catalytic bromination methods to replace less atom-economical reagents like N-bromosuccinimide. scielo.br Optimizing reaction conditions to minimize energy consumption, reduce reaction times, and use safer, recyclable solvents are key objectives. Flow chemistry, where reactions are run in continuous streams rather than in large batches, offers a promising alternative for scalable and safer production. The principles of green chemistry, such as waste prevention and maximizing atom economy, will be central to these efforts. nih.govrug.nl The goal is to design a manufacturing process that is not only efficient and high-yielding but also has a minimal ecological footprint, making the compound and its derivatives more accessible for large-scale applications. rug.nl

Synergistic Approaches Combining Advanced Synthetic Techniques and Computational Methodologies for Novel Compound Discovery

The synergy between advanced synthesis and computational chemistry is set to redefine the discovery of novel compounds based on the this compound framework. Computational tools, such as Density Functional Theory (DFT), can be employed to predict the electronic properties and reactivity of the molecule, guiding the design of new synthetic pathways and derivatives. scielo.br For instance, DFT calculations can help understand the electrophilic activity of different sites on the molecule, allowing for more targeted synthetic strategies. scielo.br

Molecular modeling and docking studies can be used to design derivatives with high affinity and selectivity for specific biological targets. nih.gov These in silico designed compounds can then be synthesized using the automated, high-throughput platforms described previously. nih.govrug.nl The experimental results from HTS can, in turn, be used to refine the computational models, creating a powerful feedback loop that accelerates the discovery process. This combination of predictive computational modeling with rapid, real-world synthesis and testing allows for a more rational and efficient exploration of chemical space, increasing the probability of discovering novel compounds with desired properties. nih.gov

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 6-Bromo-2,3-dimethoxybenzonitrile, and how is structural validation performed?

- Methodological Answer : The compound can be synthesized via condensation reactions using brominated precursors (e.g., 5-bromo-nicotinohydrazide derivatives) under reflux in ethanol, followed by recrystallization for purification. Structural validation requires a combination of FT-IR (to confirm the nitrile group at ~2220 cm⁻¹), ¹H/¹³C NMR (to resolve methoxy and aromatic protons), and single-crystal X-ray diffraction (to determine crystallographic packing and substituent positions). Hydrogen bonding networks, such as N–H∙∙∙O interactions, should also be analyzed to confirm molecular conformation .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- FT-IR : Identifies the nitrile group and hydrogen bonding patterns.

- NMR : ¹H NMR resolves methoxy protons (δ 3.8–4.0 ppm) and aromatic protons influenced by bromine’s electron-withdrawing effect. ¹³C NMR confirms nitrile (δ ~115 ppm) and quaternary carbons.

- X-ray crystallography : Resolves crystal packing and stereoelectronic effects of bromine and methoxy groups .

Q. How can researchers assess the purity of this compound?

- Methodological Answer : Use HPLC with a C18 column (acetonitrile/water mobile phase) for quantitative purity analysis. Cross-validate with elemental analysis (CHN) and melting point determination. Note that commercial suppliers may not provide analytical data, necessitating independent validation .

Advanced Research Questions

Q. How can reaction yields be optimized for halogenated benzonitrile derivatives like this compound?

- Methodological Answer :

- Solvent optimization : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.

- Catalyst screening : Employ Pd/C or CuI for halogen retention during coupling reactions.

- Stoichiometric control : Maintain a 1:1.2 molar ratio of hydrazide to aldehyde precursors to minimize side products.

- Real-time monitoring : Use TLC or in situ FT-IR to track reaction progress .

Q. How should contradictions in spectral data (e.g., unexpected NMR shifts) be resolved for brominated aromatic nitriles?

- Methodological Answer :

- Perform 2D NMR (COSY, HSQC) to assign overlapping signals.

- Compare experimental data with computational predictions (DFT calculations for NMR chemical shifts).

- Re-examine synthetic steps for potential regioisomers or byproducts.

- Use high-resolution mass spectrometry (HRMS) to confirm molecular integrity .

Q. What strategies improve the antimicrobial activity of this compound derivatives?

- Methodological Answer :

- Structure-activity relationship (SAR) studies : Introduce electron-withdrawing groups (e.g., –NO₂) at the 4-position to enhance bioactivity.

- Hydrogen bonding modulation : Modify substituents to strengthen N–H∙∙∙O interactions, which correlate with improved bacterial membrane penetration.

- In vitro testing : Use agar dilution assays to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

Q. How can computational methods aid in designing this compound analogs with tailored properties?

- Methodological Answer :

- Molecular docking : Predict binding affinity to target enzymes (e.g., bacterial dihydrofolate reductase).

- QSAR modeling : Correlate substituent electronegativity with antimicrobial potency.

- ADMET prediction : Use tools like SwissADME to optimize solubility and metabolic stability .

Methodological Rigor and Data Integration

Q. What steps ensure reliability in bioactivity data for halogenated benzonitriles?

- Methodological Answer :

- Positive controls : Compare results with known antimicrobial agents (e.g., ciprofloxacin).

- Replicate experiments : Perform triplicate assays to account for biological variability.

- Secondary validation : Supplement MIC data with time-kill kinetics or biofilm inhibition studies .

Q. How can hydrogen bonding networks in crystalline this compound derivatives influence material properties?

- Methodological Answer :

- Analyze X-ray data to map N–H∙∙∙O and O–H∙∙∙N interactions.

- Correlate hydrogen bond strength (via Hirshfeld surface analysis) with thermal stability (TGA/DSC) and solubility.

- Modify crystallization solvents (e.g., methanol vs. DMSO) to alter packing motifs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.